2-Chloro-5-methylhexan-3-one
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Overview
Description
2-Chloro-5-methylhexan-3-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylhexan-3-one typically involves the chlorination of 5-methylhexan-3-one. This can be achieved through the reaction of 5-methylhexan-3-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylhexan-3-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanones or hexanols.
Reduction: Formation of 2-chloro-5-methylhexan-3-ol.
Oxidation: Formation of 2-chloro-5-methylhexanoic acid or other oxidized products.
Scientific Research Applications
2-Chloro-5-methylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylhexan-3-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new chemical bond. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
2-Chloro-5-methylhexan-3-one can be compared with other chlorinated ketones and hexanones:
2-Chloro-3-hexanone: Similar structure but with the chlorine atom at a different position, leading to different reactivity and applications.
5-Chloro-2-hexanone: Another isomer with distinct chemical properties and uses.
2-Methyl-3-hexanone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in synthesis and research.
Properties
Molecular Formula |
C7H13ClO |
---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2-chloro-5-methylhexan-3-one |
InChI |
InChI=1S/C7H13ClO/c1-5(2)4-7(9)6(3)8/h5-6H,4H2,1-3H3 |
InChI Key |
RUEIYZYIHSGRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C)Cl |
Origin of Product |
United States |
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